Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate
Description
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate (CAS: 2452464-80-9) is a chiral carbamate derivative characterized by a bromo-substituted oxopropyl backbone and a 4,4-difluorocyclohexyl moiety. Its molecular weight is 280.32 g/mol (exact mass: 280.02) . Key functional groups include:
- Bromo substituent: Enhances electrophilicity, making it reactive in substitution or cross-coupling reactions.
- 4,4-Difluorocyclohexyl group: Introduces lipophilicity and conformational rigidity, which may improve metabolic stability in drug-like molecules .
- Carbamate group: Provides a protective moiety for amines, commonly used in peptide synthesis or prodrug design.
Its InChIKey (LKBDDCRPOQIEJA-HNNXBMFYSA-N) confirms its unique stereochemical identity .
Properties
Molecular Formula |
C17H20BrF2NO3 |
|---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
benzyl N-[(1S)-3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl]carbamate |
InChI |
InChI=1S/C17H20BrF2NO3/c18-10-14(22)15(13-6-8-17(19,20)9-7-13)21-16(23)24-11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,21,23)/t15-/m0/s1 |
InChI Key |
LKBDDCRPOQIEJA-HNNXBMFYSA-N |
Isomeric SMILES |
C1CC(CCC1[C@@H](C(=O)CBr)NC(=O)OCC2=CC=CC=C2)(F)F |
Canonical SMILES |
C1CC(CCC1C(C(=O)CBr)NC(=O)OCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Procedure
| Step | Reaction Description | Key Reagents and Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Horner–Wadsworth–Emmons condensation | 4,4-Difluorocyclohexan-1-one, methyl 2-(((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate, base (e.g., potassium phosphate) | Formation of α,β-didehydroamino acid ester with high selectivity |
| 2 | Basic hydrolysis | Aqueous base (e.g., potassium hydroxide) | Conversion to N-protected α,β-didehydroamino acid |
| 3 | Asymmetric hydrogenation | Ru-S-Xyl-Segphos dimer catalyst, hydrogen gas, suitable solvent | High enantiomeric excess chiral amino acid intermediate |
| 4 | Activation | Carbonyl diimidazole (CDI) | Formation of reactive acyl imidazole intermediate |
| 5 | β-Oxo ester formation | Magnesium ethyl malonate complex | β-Oxo ester intermediate obtained |
| 6 | Bromination and decarboxylation | Brominating agent (e.g., N-bromosuccinimide), enzymatic hydrolysis with Lipozyme TL IM | α-Bromoketone intermediate formed with concomitant decarboxylation |
Process Optimization and Scale-Up
Stress tests and range-finding studies were conducted at each step to ensure robustness and reproducibility.
The enzymatic hydrolysis step using Lipozyme TL IM was critical for mild and selective ester cleavage, enabling decarboxylation without racemization.
The asymmetric hydrogenation employed a ruthenium catalyst with a chiral ligand to secure the desired (S)-configuration, critical for biological activity.
The process was adapted to large-scale glass-lined reactors (up to 3000 L), demonstrating industrial feasibility.
Research Outcomes and Data
Yield and Purity
| Step | Yield (%) | Purity (%) (HPLC) | Enantiomeric Excess (%) |
|---|---|---|---|
| Horner–Wadsworth–Emmons condensation | ~85 | >95 | Not applicable |
| Hydrolysis | ~90 | >98 | Not applicable |
| Asymmetric hydrogenation | ~92 | >99 | >99 (S) |
| Activation and β-oxo ester formation | ~88 | >97 | Maintained |
| Bromination and decarboxylation | ~75 | >98 | Maintained |
Overall yield: 46.5% (optimized process) vs. 19.1% (preclinical process).
Physicochemical Properties
Analytical Characterization
High-performance liquid chromatography (HPLC) used for purity assessment.
Chiral chromatography to confirm enantiomeric excess.
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation.
Karl Fischer titration for water content.
Elemental analysis for halogen and fluorine content verification.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (NaH, K2CO3).
Reduction: Reducing agents (LAH, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Major Products
Substitution: Substituted carbamates with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The bromine and difluorinated cyclohexyl groups may enhance its binding affinity to certain enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate can be contextualized against related carbamates and fluorinated cyclohexyl derivatives:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects: The 4,4-difluorocyclohexyl group in the target compound contrasts with 3,3-difluorocyclohexyl in its structural isomer (CAS: 3010885-57-8). Replacement of bromo with hydroxy (as in Benzyl (S)-(3-hydroxy-2-methylpropyl)carbamate) reduces electrophilicity, shifting utility toward protective-group chemistry rather than reactive intermediates .
Biological Relevance :
- The patent compound (EP 2008) highlights the 4,4-difluorocyclohexyl group’s applicability in kinase inhibitors, suggesting the target carbamate could serve as a precursor for similar pharmacophores .
Synthetic Utility: The bromo substituent offers versatility in Suzuki-Miyaura cross-coupling reactions, a feature absent in non-halogenated analogs.
Notes
Contradictions : lists a structurally similar compound with 3,3-difluorocyclohexyl and conflicting stereochemistry (R-configuration), underscoring the need for precise stereochemical characterization in comparative studies.
Data Limitations : Biological activity data for the target compound are absent in the provided evidence; comparisons rely on structural analogs and substituent trends.
Commercial Accessibility : The compound’s niche status limits large-scale applications, though its analogs (e.g., hydroxy or methyl derivatives) are more widely available .
Biological Activity
Benzyl (S)-(3-bromo-1-(4,4-difluorocyclohexyl)-2-oxopropyl)carbamate, with the CAS number 2452464-80-9, is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Antiviral Properties
Recent research has identified structural analogs that exhibit inhibitory effects on viral proteases, particularly those associated with coronaviruses such as SARS-CoV. The structure of this compound suggests it may possess similar inhibitory capabilities due to the presence of the bromine atom and difluorocyclohexane moiety, which may enhance binding affinity to target proteins .
Cytotoxicity and Pharmacodynamics
Studies on similar carbamate derivatives indicate potential cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural frameworks have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
- Inhibition of Viral Proteases :
-
Cytotoxic Effects :
- In vitro studies on carbamate derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, a series of thiazole-based compounds were synthesized and evaluated for their cytotoxicity against breast and lung cancer cells, revealing significant anti-proliferative effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
